Somatotropin releasing hormone (1-43)

Description

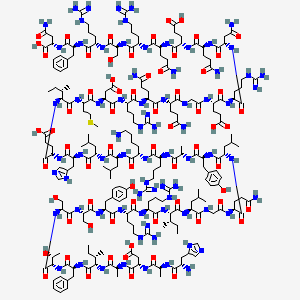

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C225H360N76O67S/c1-20-111(12)174(298-180(329)116(17)264-201(350)154(96-172(323)324)282-179(328)114(15)262-181(330)126(227)92-122-98-249-105-260-122)215(364)293-151(89-119-40-27-24-28-41-119)210(359)301-177(117(18)305)217(366)297-159(104-304)213(362)296-158(103-303)212(361)288-150(91-121-52-56-125(307)57-53-121)205(354)272-129(44-32-77-252-220(237)238)185(334)271-134(49-37-82-257-225(247)248)198(347)299-176(113(14)22-3)216(365)292-144(84-107(4)5)183(332)259-101-168(316)265-136(59-67-161(229)309)192(341)284-146(86-109(8)9)203(352)287-148(90-120-50-54-124(306)55-51-120)200(349)263-115(16)178(327)267-128(43-31-76-251-219(235)236)184(333)268-127(42-29-30-75-226)187(336)283-145(85-108(6)7)202(351)285-147(87-110(10)11)204(353)289-152(93-123-99-250-106-261-123)207(356)280-142(65-73-171(321)322)199(348)300-175(112(13)21-2)214(363)281-143(74-83-369-19)197(346)291-155(97-173(325)326)209(358)273-130(45-33-78-253-221(239)240)186(335)276-139(61-69-163(231)311)194(343)275-135(58-66-160(228)308)182(331)258-100-167(315)266-137(63-71-169(317)318)191(340)269-131(46-34-79-254-222(241)242)189(338)290-153(94-165(233)313)208(357)279-140(62-70-164(232)312)195(344)278-141(64-72-170(319)320)196(345)277-138(60-68-162(230)310)193(342)270-133(48-36-81-256-224(245)246)190(339)295-157(102-302)211(360)274-132(47-35-80-255-223(243)244)188(337)286-149(88-118-38-25-23-26-39-118)206(355)294-156(218(367)368)95-166(234)314/h23-28,38-41,50-57,98-99,105-117,126-159,174-177,302-307H,20-22,29-37,42-49,58-97,100-104,226-227H2,1-19H3,(H2,228,308)(H2,229,309)(H2,230,310)(H2,231,311)(H2,232,312)(H2,233,313)(H2,234,314)(H,249,260)(H,250,261)(H,258,331)(H,259,332)(H,262,330)(H,263,349)(H,264,350)(H,265,316)(H,266,315)(H,267,327)(H,268,333)(H,269,340)(H,270,342)(H,271,334)(H,272,354)(H,273,358)(H,274,360)(H,275,343)(H,276,335)(H,277,345)(H,278,344)(H,279,357)(H,280,356)(H,281,363)(H,282,328)(H,283,336)(H,284,341)(H,285,351)(H,286,337)(H,287,352)(H,288,361)(H,289,353)(H,290,338)(H,291,346)(H,292,365)(H,293,364)(H,294,355)(H,295,339)(H,296,362)(H,297,366)(H,298,329)(H,299,347)(H,300,348)(H,301,359)(H,317,318)(H,319,320)(H,321,322)(H,323,324)(H,325,326)(H,367,368)(H4,235,236,251)(H4,237,238,252)(H4,239,240,253)(H4,241,242,254)(H4,243,244,255)(H4,245,246,256)(H4,247,248,257)/t111-,112-,113-,114-,115-,116-,117+,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,174-,175-,176-,177-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNDKVCWLUZAQL-FOWIMTFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C225H360N76O67S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235580 | |

| Record name | Somatotropin releasing hormone (1-43) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

5234 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86472-71-1 | |

| Record name | Somatotropin releasing hormone (1-43) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086472711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Somatotropin releasing hormone (1-43) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectory and Foundational Research of Somatotropin Releasing Hormone 1 43

Identification and Early Characterization of Hypothalamic Somatotropin Releasing Factor

The journey to understanding the regulation of growth hormone (GH) secretion began with the foundational hypothesis of neurosecretion, which proposed that the hypothalamus produces hormones that control the pituitary gland. karger.com Early experimental evidence in the 1960s from researchers like S. Reichlin demonstrated that lesions in the hypothalamus of rats led to a decrease in pituitary GH content, suggesting the existence of a hypothalamic substance that stimulates GH release, termed somatotropin releasing factor or growth hormone-releasing factor (GRF). karger.comoup.comoup.com

The concept of a dual control system for GH secretion, involving both a releasing and an inhibiting factor, gained traction. This was solidified with the isolation of somatostatin (B550006), a peptide that inhibits GH secretion, from ovine hypothalami. researchgate.netnih.gov However, the definitive identification and characterization of the corresponding releasing factor proved to be a more elusive challenge for scientists for many years. oup.com

A significant breakthrough came not from the hypothalamus, but from clinical observations of patients with acromegaly, a condition of excess GH, caused by rare pancreatic tumors. pnas.orgwikipedia.org Researchers hypothesized that these tumors were producing a substance that stimulated the pituitary to release excessive amounts of GH. karger.com In 1982, two independent research groups, led by Roger Guillemin and Wylie Vale, successfully isolated and characterized peptides with potent GH-releasing activity from such human pancreatic tumors. oup.compnas.org This ectopic source provided the first tangible evidence and the primary structure of a growth hormone-releasing hormone.

Isolation and Elucidation of Somatotropin Releasing Hormone (1-43) Primary Structure

The groundbreaking work on pancreatic tumors paved the way for the isolation of the native hypothalamic hormone. The tumors were found to produce several related peptides with GH-releasing activity, including a 37, 40, and a 44-amino acid peptide. nih.govnih.gov The 44-amino acid version, hpGRF-44, was found to have an amidated C-terminus. nih.gov

Armed with the knowledge of the structure of the pancreatic tumor-derived peptides, researchers were able to develop tools, such as specific antibodies, to search for the corresponding factor in the hypothalamus. In 1983, a 43-residue polypeptide was isolated from rat hypothalamic extracts. nih.gov This rat hypothalamic GRF (rhGRF) showed significant (67%) homology with the human pancreatic GRF. nih.gov

Finally, in 1984, the human hypothalamic growth hormone-releasing factor, also known as somatocrinin, was isolated and its primary structure was determined. nih.govresearchgate.netpnas.org Using immunoaffinity chromatography and high-performance liquid chromatography, researchers purified the peptide from human hypothalamic tissues. nih.govresearchgate.net The sequence analysis revealed a 44-amino acid peptide that was identical to the one isolated from the human pancreatic tumor that had caused acromegaly. nih.govpnas.org This confirmed that the tumor was ectopically producing the very same hormone that is naturally present in the human hypothalamus. The primary structure of the full 44-amino acid human GHRH was established as Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-Gln-Gln-Gly-Glu-Ser-Asn-Gln-Glu-Arg-Gly-Ala-Arg-Ala-Arg-Leu-NH2. nih.govnih.gov The focus of this article, Somatotropin releasing hormone (1-43), represents a slightly shorter, non-amidated form.

| Position | Amino Acid | 3-Letter Code | 1-Letter Code |

|---|---|---|---|

| 1 | Tyrosine | Tyr | Y |

| 2 | Alanine | Ala | A |

| 3 | Aspartic Acid | Asp | D |

| 4 | Alanine | Ala | A |

| 5 | Isoleucine | Ile | I |

| 6 | Phenylalanine | Phe | F |

| 7 | Threonine | Thr | T |

| 8 | Asparagine | Asn | N |

| 9 | Serine | Ser | S |

| 10 | Tyrosine | Tyr | Y |

| 11 | Arginine | Arg | R |

| 12 | Lysine | Lys | K |

| 13 | Valine | Val | V |

| 14 | Leucine | Leu | L |

| 15 | Glycine | Gly | G |

| 16 | Glutamine | Gln | Q |

| 17 | Leucine | Leu | L |

| 18 | Serine | Ser | S |

| 19 | Alanine | Ala | A |

| 20 | Arginine | Arg | R |

| 21 | Lysine | Lys | K |

| 22 | Leucine | Leu | L |

| 23 | Leucine | Leu | L |

| 24 | Glutamine | Gln | Q |

| 25 | Aspartic Acid | Asp | D |

| 26 | Isoleucine | Ile | I |

| 27 | Methionine | Met | M |

| 28 | Serine | Ser | S |

| 29 | Arginine | Arg | R |

| 30 | Glutamine | Gln | Q |

| 31 | Glutamine | Gln | Q |

| 32 | Glycine | Gly | G |

| 33 | Glutamic Acid | Glu | E |

| 34 | Serine | Ser | S |

| 35 | Asparagine | Asn | N |

| 36 | Glutamine | Gln | Q |

| 37 | Glutamic Acid | Glu | E |

| 38 | Arginine | Arg | R |

| 39 | Glycine | Gly | G |

| 40 | Alanine | Ala | A |

| 41 | Arginine | Arg | R |

| 42 | Alanine | Ala | A |

| 43 | Arginine | Arg | R |

| 44 | Leucine | Leu | L |

Milestones in Somatotropin Releasing Hormone Research and their Scientific Impact

The isolation and synthesis of GHRH opened up new avenues for both basic research and potential clinical applications. A major area of research has been the development of synthetic GHRH analogs with improved stability and potency. nih.govnews-medical.net The native GHRH has a very short half-life, which limits its therapeutic potential. news-medical.net By modifying the amino acid sequence, researchers have created superactive agonists and long-acting antagonists. nih.govpnas.org These analogs have been instrumental in studying the physiological effects of GHRH and its receptor.

The discovery of GHRH also had a significant impact on our understanding of growth disorders. It allowed for the development of diagnostic tests to differentiate between hypothalamic and pituitary causes of GH deficiency. oup.com Furthermore, the availability of synthetic GHRH and its analogs has been explored for the treatment of GH deficiency. oup.comnih.gov

Recent research has also uncovered functions of GHRH that are independent of its effects on GH secretion. news-medical.net GHRH and its analogs have been shown to have effects on the cardiovascular system, cancer cell growth, and neurological processes. news-medical.neteurekalert.org For instance, certain GHRH agonists have demonstrated the potential to promote the regeneration of heart tissue and may have neuroprotective effects. news-medical.net Conversely, GHRH antagonists are being investigated for their potential to inhibit tumor growth. pnas.org These findings highlight the expanding scope of GHRH research and its potential to impact various fields of medicine beyond endocrinology.

| Year | Milestone | Scientific Impact |

|---|---|---|

| 1960s | Initial evidence for a hypothalamic growth hormone-releasing factor. karger.comoup.comoup.com | Established the concept of hypothalamic control over growth hormone secretion. |

| 1982 | Isolation and characterization of GHRH from human pancreatic tumors. oup.compnas.org | Provided the first structural information of a GHRH peptide and enabled the development of research tools. |

| 1983 | Isolation of rat hypothalamic GHRH (a 43-amino acid peptide). nih.gov | Confirmed the existence of a native hypothalamic GHRH and showed species homology. |

| 1984 | Isolation and sequencing of human hypothalamic GHRH (somatocrinin). nih.govresearchgate.net | Confirmed that the hypothalamic hormone was identical to the tumor-derived peptide, paving the way for its use in research and diagnostics. |

| Post-1984 | Synthesis of GHRH agonists and antagonists. nih.govpnas.org | Led to the development of more stable and potent molecules for research and potential therapeutic applications. |

| 2000s-Present | Discovery of extra-pituitary roles of GHRH. news-medical.net | Expanded the potential therapeutic applications of GHRH analogs to cardiovascular diseases, oncology, and neurology. |

Biosynthesis, Processing, and Regulatory Mechanisms of Somatotropin Releasing Hormone 1 43

Genomic Organization and Transcription of the Somatotropin Releasing Hormone Gene

The gene encoding human Somatotropin Releasing Hormone (GHRH) is located on the long arm of chromosome 20 (20q11.2). senescence.info The gene's structure consists of five exons and four introns, which collectively code for a precursor protein known as prepro-GHRH. researchgate.net

Transcription of the GHRH gene is a regulated process influenced by various factors. For instance, studies have shown that GHRH itself can stimulate the transcription of the growth hormone gene in pituitary cells. nih.gov The regulation of GHRH gene expression is also subject to feedback from growth hormone; hypophysectomy (removal of the pituitary) leads to an increase in GHRH gene expression, which can be reversed by the administration of growth hormone. researchgate.net The transcription factor Pit-1, a key regulator in the pituitary, is essential for the expression of the GHRH receptor, indicating an indirect regulatory pathway for GHRH action. nih.gov

Post-Translational Processing of Preprohormone to Mature Somatotropin Releasing Hormone (1-43)

The synthesis of the mature GHRH (1-43) peptide is a multi-step process that begins after the transcription of the GHRH gene and translation of its mRNA into the prepro-GHRH precursor protein. genecards.orgyoutube.com This precursor has a molecular weight of approximately 12.3 kDa. nih.gov

The process, known as post-translational processing, involves several key enzymatic cleavages:

Signal Peptide Cleavage : Initially, the signal peptide is removed from the preprohormone in the endoplasmic reticulum to form pro-GHRH, which has a molecular weight of about 10.5 kDa. nih.govoup.comresearchgate.nettaylorandfrancis.com

Prohormone Cleavage : Pro-GHRH is then transported to the Golgi apparatus and packaged into secretory vesicles. youtube.com Here, it undergoes further proteolytic cleavage. The prohormone convertase furin is believed to initiate the processing by cleaving the pro-GHRH. nih.gov This is followed by the action of another enzyme, Prohormone Convertase 1 (PC1), which is primarily responsible for cleaving the precursor to generate the GHRH peptide. nih.gov

Formation of GHRH and GHRH-Related Peptide (GHRH-RP) : This cleavage of pro-GHRH yields two main products: the 5.2 kDa GHRH peptide and a 3.6 kDa peptide known as GHRH-Related Peptide (GHRH-RP). nih.govoup.com

Amidation : In the human hypothalamus, the final step for creating the most common, fully active form of the hormone involves the amidation of the C-terminal end. oup.com This results in the 44-amino acid amidated peptide, which is the major form produced. researchgate.net However, the 1-43 variant is also a significant biologically active form.

This intricate processing pathway ensures the production of the mature, biologically active GHRH peptide ready for secretion. nih.govoup.com

Endogenous Production and Release Dynamics

Hypothalamic Arcuate Nucleus as Primary Source

The primary site of Somatotropin Releasing Hormone (SRH) production and secretion is the arcuate nucleus of the hypothalamus. wikipedia.orgoup.comnih.gov Neurosecretory neurons within the arcuate nucleus synthesize and release SRH in a pulsatile manner. wikipedia.orgoup.com These pulses are then transported via the hypothalamo-hypophyseal portal system directly to the anterior pituitary gland. wikipedia.org Upon reaching the pituitary, SRH binds to its specific receptors on somatotroph cells, stimulating the synthesis and episodic release of growth hormone (GH). wikipedia.orgnih.gov The pulsatile nature of SRH release is fundamental to generating the characteristic episodic secretion pattern of GH. oup.comnih.gov

Extrapituitary Sites of Somatotropin Releasing Hormone Expression and Localized Production

While the hypothalamus is the principal source of SRH for regulating pituitary GH, its expression and localized production have been identified in various extrapituitary tissues. wikipedia.orgoup.comnih.gov This suggests that SRH may have diverse physiological roles beyond the control of GH secretion, likely acting in a paracrine or autocrine manner in these peripheral locations. nih.govresearchgate.net

| Tissue/Organ | Evidence of Expression | Potential Role |

| Pancreas | GHRH expression demonstrated. wikipedia.orgbritannica.com | May be involved in local cellular processes. |

| Gastrointestinal Tract | Found in the epithelial mucosa. wikipedia.org | Potential role in gut physiology. |

| Placenta | The GHRH gene is expressed in the placenta. researchgate.net | May play a role during pregnancy. |

| Immune System | Evidence of GH and GHRH presence. nih.gov | Potential immunomodulatory functions. |

| Dermal Tissues | GHRH has been shown to promote wound healing by stimulating dermal fibroblasts. researchgate.net | Role in cell proliferation and survival. researchgate.net |

| Tumors | Ectopic production of GHRH has been observed in various tumors, such as those in the lung and pancreas. nih.govbritannica.com | Can lead to conditions like acromegaly by overstimulating GH production. britannica.com |

Enzymatic Inactivation and Degradation Pathways of Somatotropin Releasing Hormone (1-43)

The biological activity of Somatotropin Releasing Hormone (1-43) is tightly controlled not only by its regulated secretion but also by its rapid inactivation in the bloodstream. researchgate.netfrontiersin.org The primary enzyme responsible for this inactivation is dipeptidyl peptidase-IV (DPP-IV). researchgate.netfrontiersin.org

DPP-IV cleaves the first two amino acids from the N-terminus of the GHRH peptide. This action results in the formation of a biologically inactive metabolite, GHRH(3-44)-NH2. nih.gov This truncated peptide has less than 0.1% of the biological activity of the original GHRH(1-44)-NH2. nih.gov The inactivation process is remarkably rapid; following intravenous injection, the half-life of GHRH(1-44)-NH2 is approximately 6.8 minutes. nih.gov This swift degradation by plasma peptidases ensures that the hormonal signal is brief and precisely controlled, limiting its effect on the pituitary gland. nih.govoup.com

Neuroendocrine and Hormonal Regulation of Somatotropin Releasing Hormone Synthesis and Secretion

The synthesis and secretion of Somatotropin Releasing Hormone (SRH) are intricately regulated by a complex interplay of neuroendocrine and hormonal signals, primarily through negative feedback loops. nih.govphysiology.orgphysiology.org This ensures a homeostatic balance of growth hormone (GH) levels in the body.

The main players in this regulatory network include:

Somatostatin (B550006) (SST) : This is the primary inhibitory hormone counteracting the effects of SRH. wikipedia.orgyourhormones.info Produced by neurons in the periventricular nucleus of the hypothalamus, somatostatin is released into the portal system and acts on the anterior pituitary to inhibit GH secretion. wikipedia.orgyoutube.com SRH and somatostatin are secreted in an alternating, reciprocal pattern, which is the principal driver of the pulsatile release of GH. wikipedia.org

Growth Hormone (GH) : GH itself participates in a short-loop negative feedback mechanism. Elevated levels of GH inhibit its own secretion by acting on the hypothalamus. biorxiv.orgteachmephysiology.com This feedback appears to be indirect, as GH can stimulate the release of somatostatin, which in turn suppresses SRH release and pituitary GH secretion. nih.govnih.gov Studies in mice show that approximately 60% of SRH neurons in the arcuate nucleus express GH receptors, indicating a direct feedback pathway as well. researchgate.netendocrine.org

Insulin-like Growth Factor 1 (IGF-1) : Produced primarily by the liver in response to GH stimulation, IGF-1 exerts a potent, long-loop negative feedback on GH secretion. nih.govyourhormones.infoteachmephysiology.com IGF-1 acts at both the hypothalamic and pituitary levels. It inhibits SRH release from the hypothalamus and directly suppresses GH synthesis and secretion from the pituitary somatotrophs. nih.govyourhormones.infoyoutube.com Research suggests that IGF-1 receptor signaling may be the predominant signal sensed by SRH neurons to regulate GH secretion. researchgate.netendocrine.org

Ghrelin : This hormone, produced mainly by the stomach, is a potent stimulator of GH secretion. nih.govnih.gov Ghrelin acts on GHRH neurons in the arcuate nucleus, which express its receptor (GHS-R), to increase SRH release. nih.govnih.gov It can also act synergistically with SRH at the pituitary level to enhance GH release. nih.gov

Other Factors : A variety of other factors can modulate SRH and GH secretion, including sleep (especially slow-wave sleep), stress, exercise, nutrition, and other hormones. nih.govyourhormones.infoteachmephysiology.com For example, hypoglycemia stimulates SRH secretion, whereas high blood glucose can inhibit it. nih.govmdpi.com

| Regulator | Source | Effect on SRH Secretion | Overall Effect on GH Secretion |

| Somatostatin (SST) | Hypothalamus (Periventricular Nucleus) | Inhibits | Inhibits |

| Growth Hormone (GH) | Anterior Pituitary | Inhibits (via SST stimulation and direct action) | Inhibits (Negative Feedback) |

| Insulin-like Growth Factor 1 (IGF-1) | Liver and other tissues | Inhibits | Inhibits (Negative Feedback) |

| Ghrelin | Stomach | Stimulates | Stimulates |

| Hypoglycemia | Metabolic State | Stimulates | Stimulates |

| High Blood Glucose | Metabolic State | Inhibits | Inhibits |

This multifaceted regulatory system ensures that growth hormone levels are maintained within a narrow physiological range, adapting to the body's metabolic and developmental needs.

Feedback Mechanisms by Growth Hormone and Insulin-like Growth Factor-1

The secretion of GHRH is tightly controlled by negative feedback from both Growth Hormone (GH) and Insulin-like Growth Factor-1 (IGF-1). frontiersin.orgemjreviews.commdpi.com This feedback system operates through both long and short loops to maintain homeostasis within the GH/IGF-1 axis. frontiersin.orgyoutube.com

GH itself can suppress its own secretion by acting at the hypothalamic level to inhibit GHRH release. emjreviews.combioscientifica.com This is considered a short-loop feedback mechanism. frontiersin.org Furthermore, GH stimulates the production of IGF-1, primarily in the liver, which is the main mediator of GH's growth-promoting effects. nih.govfrontiersin.orgmdpi.comnih.gov Circulating IGF-1 then exerts a potent, long-loop negative feedback effect on GH secretion. frontiersin.orgemjreviews.com

The inhibitory actions of IGF-1 are multifaceted. It can directly suppress the somatotroph cells in the pituitary gland, making them less responsive to GHRH. frontiersin.orgemjreviews.comyoutube.com More significantly, IGF-1 acts on the hypothalamus to decrease GHRH secretion and simultaneously stimulate the release of its inhibitor, somatostatin. frontiersin.orgemjreviews.combioscientifica.comnih.gov This dual action at the hypothalamic level provides a powerful brake on the entire axis. emjreviews.commdpi.com Studies in genetically modified mouse models where the IGF-1 receptor was specifically removed from GHRH-expressing cells confirm that this hypothalamic feedback is critical for limiting the extent of GH release. mdpi.com Therefore, GH and IGF-1 work in concert to regulate GHRH neurons, ensuring that GH levels are maintained within a narrow physiological range. youtube.com

| Hormone | Feedback Loop | Mechanism of Action on GHRH Regulation | Primary Site of Action |

|---|---|---|---|

| Growth Hormone (GH) | Short-Loop Negative Feedback | Inhibits GHRH release from the hypothalamus. bioscientifica.com Stimulates Somatostatin release. bioscientifica.com | Hypothalamus, Pituitary frontiersin.orgbioscientifica.com |

| Insulin-like Growth Factor-1 (IGF-1) | Long-Loop Negative Feedback | Inhibits GHRH synthesis and release. emjreviews.commdpi.comnih.gov Stimulates Somatostatin release. frontiersin.orgemjreviews.comnih.gov Directly inhibits GH secretion from pituitary somatotrophs. frontiersin.orgemjreviews.com | Hypothalamus, Pituitary frontiersin.orgemjreviews.com |

Inhibitory Influence of Somatostatin

Somatostatin, also known as growth hormone-inhibiting hormone (GHIH), is the primary physiological inhibitor of GH secretion. physiology.orgwikipedia.orgnih.gov It is produced by neuroendocrine neurons in the periventricular and ventromedial nuclei of the hypothalamus and is released into the portal blood system, where it travels to the anterior pituitary. mdpi.comwikipedia.orgnih.gov In the pituitary, somatostatin acts directly on somatotroph cells to inhibit the release of GH, effectively opposing the stimulatory action of GHRH. wikipedia.orgpatsnap.comjci.org The inhibitory effect of somatostatin is potent and can override the stimulatory signals for GH release. youtube.com

Beyond its direct action on the pituitary, somatostatin also regulates GHRH neurons at the hypothalamic level. nih.gov Somatostatin neurons can directly or indirectly inhibit the activity of GHRH neurons. frontiersin.org This is achieved through a direct hyperpolarization of GHRH neurons, which suppresses their electrical firing rate. nih.gov This action is mediated by specific somatostatin receptors (SSTRs), particularly the sst1 and sst2 subtypes, which are expressed on GHRH neurons. nih.gov Activation of these receptors leads to the opening of potassium (K+) channels, causing the neuron to become less excitable. nih.gov

Furthermore, sustained stimulation by somatostatin can induce slow, oscillatory firing patterns in the GHRH neuronal population by unbalancing the local excitatory (glutamatergic) and inhibitory (GABAergic) synaptic inputs to these neurons. nih.gov Somatostatin inhibits both types of inputs after a short delay, contributing to a complex, rhythmic control over GHRH release. nih.gov This intricate interplay between GHRH and somatostatin neurons is fundamental to creating the characteristic pulsatile pattern of GH secretion. guidetopharmacology.org

| Action of Somatostatin | Mechanism | Receptors Involved | Outcome |

|---|---|---|---|

| Inhibition of Pituitary GH Release | Binds to receptors on somatotrophs, inhibiting adenylyl cyclase and reducing cAMP levels. patsnap.com | SSTR1, SSTR2, SSTR3, SSTR5 mdpi.com | Decreased GH secretion. wikipedia.orgpatsnap.com |

| Inhibition of Hypothalamic GHRH Neurons | Directly hyperpolarizes GHRH neurons, suppressing electrical activity. nih.gov | sst1, sst2 nih.gov | Decreased GHRH release. nih.gov |

| Modulation of Synaptic Input to GHRH Neurons | Inhibits both glutamatergic (excitatory) and GABAergic (inhibitory) synaptic currents onto GHRH neurons. nih.gov | sst1, sst2 nih.gov | Creates oscillatory firing patterns in the GHRH neuron population. nih.gov |

Modulatory Role of Ghrelin and Other Neuropeptides

While GHRH and somatostatin are the primary regulators, other neuropeptides also play significant modulatory roles. physiology.org Among these, ghrelin is one of the most potent stimulators of GH secretion. nih.govmdpi.com Ghrelin, a 28-amino-acid peptide primarily produced by the stomach, also has production sites in the hypothalamus. nih.govbjournal.org It acts via the GH secretagogue receptor (GHS-R) to stimulate GH release. nih.govmdpi.com

Ghrelin's mechanism of action is dual. nih.govmdpi.com It acts directly on the pituitary somatotrophs to trigger GH release through a pathway that increases intracellular calcium, which is distinct from the GHRH-cAMP pathway. nih.govoup.com However, its main and more powerful site of action is considered to be the hypothalamus. bjournal.orgaem-sbem.com In the hypothalamus, ghrelin stimulates GHRH-producing neurons in the arcuate nucleus, increasing GHRH release into the portal system. nih.govmdpi.com It also acts as a functional antagonist of somatostatin, further enhancing the net stimulatory signal for GH secretion. nih.govbjournal.org Endogenous ghrelin is thought to amplify the basic pattern of GH secretion by optimizing the responsiveness of the pituitary to GHRH. bjournal.orgaem-sbem.com

Other neuropeptides also influence GHRH and somatostatin neurons. For example, Neuropeptide Y (NPY) has been shown to suppress GH release, likely by stimulating the discharge of somatostatin. frontiersin.org Galanin has also been implicated in the modulation of pituitary hormone release. frontiersin.org These peptides are part of a complex neural network that fine-tunes the activity of the GHRH/somatostatin system in response to various physiological cues. mdpi.com

| Neuropeptide | Primary Site of Production | Action on GHRH/GH Axis | Mechanism |

|---|---|---|---|

| Ghrelin | Stomach, Hypothalamus nih.govbjournal.org | Stimulatory | Directly stimulates pituitary GH release. nih.govoup.com Stimulates hypothalamic GHRH release. nih.govmdpi.com Functionally antagonizes somatostatin. nih.govbjournal.org |

| Neuropeptide Y (NPY) | Hypothalamus | Inhibitory | Stimulates somatostatin release. frontiersin.org |

| Galanin | Hypothalamus | Modulatory | Influences pituitary hormone release. frontiersin.org |

Neurotransmitter Control (e.g., Adrenergic, Cholinergic Pathways)

The GHRH and somatostatin neurosecretory systems are under the significant influence of classical neurotransmitters, which form the final common pathway for integrating various central nervous system signals that control GH secretion. physiology.orgphysiology.orgnih.gov Among the most important are the adrenergic and cholinergic systems. physiology.orgphysiology.org

The cholinergic system generally facilitates GH secretion. psu.edu Cholinergic agonists, which enhance acetylcholine (B1216132) activity, potentiate GH release primarily by inhibiting the release of somatostatin from the hypothalamus. psu.edu For instance, pyridostigmine, an acetylcholinesterase inhibitor, amplifies GH secretion by presumably reducing hypothalamic somatostatin tone. psu.edu Conversely, cholinergic antagonists like atropine (B194438) can reduce GHRH-induced GH release, suggesting that a baseline cholinergic tone is important for optimal GH secretion and may act at both hypothalamic and pituitary levels. psu.edunih.gov

The adrenergic system, which uses norepinephrine (B1679862) and epinephrine (B1671497) as neurotransmitters, has a more complex role. cambridge.org Alpha-2 adrenergic stimulation is generally associated with an increase in GH release, an effect believed to be mediated by stimulating GHRH secretion. cambridge.org For example, the α2-agonist clonidine (B47849) is a known stimulator of GH release. cambridge.org In contrast, beta-adrenergic activation appears to be inhibitory. nih.gov Beta-adrenergic agonists like salbutamol (B1663637) inhibit the GHRH-induced GH response, while beta-blockers like propranolol (B1214883) can enhance it, likely by inhibiting somatostatin release. cambridge.orgnih.gov Dopaminergic pathways also modulate the system, with evidence suggesting dopamine (B1211576) can stimulate both GHRH and somatostatin release, leading to variable effects on GH depending on the physiological context. conicet.gov.ar These neurotransmitter systems provide a rapid and dynamic level of control over the hypothalamic peptides that govern GH secretion. physiology.org

| Neurotransmitter System | Receptor/Action | Effect on GHRH/GH Axis | Proposed Mechanism |

|---|---|---|---|

| Cholinergic (Acetylcholine) | Agonists (e.g., Pyridostigmine) | Stimulatory psu.edu | Inhibit hypothalamic somatostatin release. psu.edu |

| Antagonists (e.g., Atropine) | Inhibitory nih.gov | Reduces GHRH-induced GH secretion. nih.gov | |

| Adrenergic (Norepinephrine) | α2-Adrenergic Agonists (e.g., Clonidine) | Stimulatory cambridge.org | Stimulate hypothalamic GHRH release. cambridge.org |

| β-Adrenergic Agonists (e.g., Salbutamol) | Inhibitory nih.gov | Inhibits GHRH-induced GH release. nih.gov | |

| Dopaminergic (Dopamine) | Agonists (e.g., L-DOPA) | Variable (often stimulatory) conicet.gov.ar | Can stimulate both GHRH and somatostatin release. conicet.gov.ar |

Extrapituitary Physiological Roles and Mechanistic Insights of Somatotropin Releasing Hormone 1 43

Role in Pancreatic Beta-Cell Biology

GHRH (1-43) and its agonistic analogs have been shown to play a crucial role in the biology of pancreatic beta-cells, the primary source of insulin (B600854) in the body. These effects encompass the regulation of insulin secretion and the promotion of beta-cell growth and survival, highlighting its potential as a therapeutic agent in metabolic diseases.

Regulation of Insulin Secretion and Synthesis

GHRH (1-43) directly stimulates insulin secretion from pancreatic beta-cells. This action is mediated through the activation of GHRH receptors present on the surface of these cells. The binding of GHRH (1-43) to its receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. A primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net This elevation in cAMP is a key mechanism shared with other insulin secretagogues like glucagon-like peptide-1 (GLP-1). researchgate.net

Furthermore, studies have demonstrated that treatment with GHRH agonists can enhance the expression of the insulin gene. For instance, in vitro studies using rat insulinoma (INS-1) cells have shown that GHRH agonists significantly increase cellular insulin content. pnas.org One study reported that the GHRH agonist MR-409 led to a more potent induction of insulin mRNA levels in isolated rat islets compared to earlier agonists. pnas.org This suggests that GHRH (1-43) not only triggers the release of stored insulin but also promotes its synthesis, thereby contributing to the maintenance of insulin stores.

Table 1: Effect of GHRH Agonists on Pancreatic Beta-Cell Function

| GHRH Agonist | Cell/Tissue Type | Parameter Measured | Outcome | Citation |

|---|---|---|---|---|

| JI-36 | INS-1 cells | Glucose-stimulated insulin secretion | Increased | nih.gov |

| MR-409 | INS-1 cells | Insulin release upon high glucose challenge | Significantly greater stimulatory effect compared to JI-36 | pnas.org |

| MR-356 and MR-409 | Isolated rat islets | Cellular insulin mRNA levels | 194.0 ± 4.5% and 181.7 ± 2.7% increase, respectively | pnas.org |

Mechanisms of Beta-Cell Proliferation and Survival

Beyond its effects on insulin dynamics, GHRH (1-43) has been shown to be a potent promoter of pancreatic beta-cell proliferation and survival. This is a critical function, as a reduction in beta-cell mass is a hallmark of both type 1 and type 2 diabetes. nih.gov GHRH agonists have been demonstrated to significantly increase the proliferation of beta-cells in both cell lines and isolated islets. pnas.orgpnas.org For example, the GHRH agonist JI-36 was found to cause a 50% increase in the proliferation of INS-1 cells after 72 hours of treatment. nih.govpnas.org

The pro-survival and proliferative effects of GHRH (1-43) are mediated through the activation of several key intracellular signaling pathways. These include:

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) Pathway: Activation of this pathway is a well-established mechanism for promoting cell growth and proliferation. GHRH agonists have been shown to induce the phosphorylation and activation of ERK in beta-cells. researchgate.net

The Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is central to cell survival, growth, and proliferation. GHRH agonists stimulate the phosphorylation and activation of Akt, which in turn can inhibit apoptotic pathways and promote cell cycle progression. researchgate.net

The cAMP/Protein Kinase A (PKA) Pathway: As mentioned earlier, GHRH (1-43) elevates intracellular cAMP levels. This activates PKA, which can then phosphorylate and activate the cAMP response element-binding protein (CREB). pnas.org Phosphorylated CREB is a transcription factor that can upregulate the expression of genes involved in cell survival and proliferation.

Inhibition of these pathways has been shown to block the proliferative effects of GHRH agonists, confirming their central role. researchgate.net Furthermore, GHRH agonists have been found to reduce apoptosis in beta-cells, as indicated by a significant reduction in the activity of caspases 3 and 7. nih.gov

Cardioprotective Mechanisms

The heart is another significant extrapituitary target for GHRH (1-43). The presence of GHRH receptors on cardiomyocytes has paved the way for investigating the direct cardiac effects of this hormone. Research has revealed potent cardioprotective mechanisms of GHRH (1-43) and its analogs, which are largely independent of the GH/IGF-1 axis. nih.govpnas.org

Anti-Apoptotic Effects on Cardiomyocytes

GHRH (1-43) exerts significant anti-apoptotic effects on cardiomyocytes, protecting them from cell death induced by various stressors. This protective action is crucial in conditions such as myocardial infarction, where cardiomyocyte loss is a primary driver of heart failure. Studies have shown that GHRH can inhibit apoptosis in cardiomyocytes subjected to serum starvation or stimulation with β-adrenergic receptor agonists. researchgate.net

The molecular mechanisms underlying these anti-apoptotic effects involve the activation of pro-survival signaling pathways. Specifically, GHRH (1-43) has been shown to activate the PI3K/Akt and ERK1/2 pathways in cardiomyocytes. researchgate.net Activation of these kinases leads to the phosphorylation and regulation of downstream targets that inhibit the apoptotic machinery. For instance, activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and Forkhead transcription factors, thereby promoting cell survival. nih.gov While direct TUNEL assays have shown non-significant reductions in apoptosis in some in vivo studies, molecular analysis has revealed changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, supporting an anti-apoptotic role for GHRH agonists. nih.gov

Role in Cardiac Remodeling and Injury Repair

Following a cardiac injury such as a myocardial infarction, the heart undergoes a process of remodeling which, if maladaptive, can lead to heart failure. GHRH (1-43) and its agonists have demonstrated a remarkable ability to promote favorable cardiac remodeling and repair. In animal models of myocardial infarction, treatment with GHRH agonists has been shown to significantly reduce the size of the infarct scar and the extent of ventricular fibrosis. researchgate.netnih.gov For example, in a rat model of myocardial infarction, a GHRH agonist reduced the infarct size to 36 ± 3% compared to 41 ± 1% in the placebo group. researchgate.netnih.gov In a swine model, a GHRH agonist led to a -38.38 ± 4.63% change in scar size as a percentage of left ventricular mass, compared to -14.56 ± 6.92% in the placebo group. nih.gov

This beneficial remodeling is associated with an improvement in cardiac function. GHRH agonist treatment has been shown to attenuate the increase in left ventricular end-systolic diameter and improve ejection fraction following a myocardial infarction. nih.gov In one study, the ejection fraction was improved to 47 ± 4% in the GHRH-agonist treated group compared to 38 ± 3% in the placebo group. nih.gov The mechanisms behind these effects are multifaceted and include the promotion of cardiomyocyte survival, as discussed above, as well as the stimulation of cardiac progenitor cell proliferation and an increase in capillary density in the myocardium. pnas.orgresearchgate.net

Table 2: Effect of GHRH Agonists on Cardiac Remodeling and Function Post-Myocardial Infarction

| GHRH Agonist | Animal Model | Parameter Measured | Outcome | Citation |

|---|---|---|---|---|

| GHRH-A | Rat | Myocardial Infarct Size | Reduced to 36 ± 3% (vs. 41 ± 1% in placebo) | researchgate.netnih.gov |

| GHRH-A | Rat | Ventricular Fibrosis | Reduced to 20 ± 1% (vs. 29 ± 1% in placebo) | researchgate.netnih.gov |

| MR-409 | Swine | Scar Size (% of LV mass) | -38.38 ± 4.63% change (vs. -14.56 ± 6.92% in placebo) | nih.gov |

| GHRH-A | Rat | Ejection Fraction | Improved to 47 ± 4% (vs. 38 ± 3% in placebo) | nih.gov |

| JI-38 | Rat | Ejection Fraction | Restored by ≈22% | pnas.org |

Activation of Survival Kinase Pathways in Myocardium

The cardioprotective effects of GHRH (1-43) are underpinned by the activation of specific pro-survival kinase pathways within the myocardium. The Reperfusion Injury Salvage Kinase (RISK) and the Survivor Activating Factor Enhancement (SAFE) pathways are two critical signaling cascades that converge to protect the heart from injury.

The RISK pathway involves the activation of kinases such as PI3K/Akt and ERK1/2. As previously mentioned, GHRH (1-43) potently activates these kinases in cardiomyocytes. researchgate.netnih.gov Activated Akt and ERK1/2 can then phosphorylate a variety of downstream targets that mediate cardioprotection. For instance, they can lead to the inactivation of glycogen (B147801) synthase kinase-3β (GSK-3β), a pro-apoptotic kinase, and the activation of endothelial nitric oxide synthase (eNOS), which generates the protective molecule nitric oxide. nih.govnih.gov

The SAFE pathway involves the activation of the signal transducer and activator of transcription 3 (STAT3). GHRH has been shown to induce the phosphorylation and activation of STAT3 in the heart. pnas.org Activated STAT3 can translocate to the nucleus and regulate the expression of genes involved in cell survival and anti-inflammatory responses.

The activation of these survival kinase pathways by GHRH (1-43) ultimately leads to the inhibition of the mitochondrial permeability transition pore (mPTP), a key event in cell death, and the preservation of mitochondrial function, thereby protecting the myocardium from injury. pnas.org

Involvement in Pulmonary Physiology

While primarily known as a hypothalamic peptide, GHRH is also produced locally in various peripheral tissues, including the lungs. nih.govencyclopedia.pubdntb.gov.uaresearchgate.netnih.gov The expression of both GHRH and its receptor (GHRH-R) in lung tissue suggests its participation in local physiological and pathological processes, independent of the pituitary-growth hormone axis. nih.govencyclopedia.pubresearchgate.net

The presence of pituitary-type GHRH-receptors (GHRH-R) in human and mouse lung tissue points to a role for GHRH in lung development, growth, and repair. nih.govencyclopedia.pubresearchgate.netnih.gov The GHRH gene and its receptor are expressed in a wide array of lung cells, including alveolar type 2 cells, club cells, fibroblasts, bronchial epithelial cells, and parenchymal cells. nih.govencyclopedia.pubresearchgate.net This broad distribution implies that GHRH signaling is integral to lung homeostasis. nih.gov The GHRH-R, upon binding GHRH, can modulate key intracellular signaling pathways that are crucial for lung growth and maturation. encyclopedia.pub While much of the growth-promoting effect is mediated through the subsequent release of Growth Hormone (GH) and Insulin-like Growth Factor-1 (IGF-1), local GHRH production in the lung suggests a direct, paracrine role in tissue development and maintenance. encyclopedia.pubresearchgate.net

Lung fibroblasts, which express GHRH receptors, are key players in tissue repair and remodeling. nih.govencyclopedia.pub GHRH and its agonists have been shown to regulate the proliferation of these fibroblasts. nih.govresearchgate.netnih.govtechlinkcenter.org This proliferative effect is mediated through the modulation of critical intracellular signaling cascades, specifically the extracellular signal-regulated kinase (ERK) and Akt pathways, which are central to cell growth and survival. nih.govresearchgate.nettandfonline.com

Conversely, antagonists of the GHRH-R, such as the synthetic peptide MIA-602, exhibit opposing effects. Research demonstrates that GHRH-R antagonists can induce apoptosis (programmed cell death) in lung fibroblasts in a dose-dependent manner. nih.govnih.govtechlinkcenter.org This pro-apoptotic action is a vital component of their anti-fibrotic capabilities, helping to resolve excess fibroblast accumulation that characterizes fibrotic diseases. nih.govtechlinkcenter.org

| Compound Type | Effect on Fibroblasts | Mediating Pathways | Reference |

|---|---|---|---|

| GHRH / GHRH Agonists | Stimulates Proliferation | ERK, Akt | nih.govresearchgate.nettandfonline.com |

| GHRH-R Antagonists (e.g., MIA-602) | Induces Apoptosis | Inhibition of ERK and Akt | nih.govnih.govtechlinkcenter.org |

GHRH signaling plays a significant role in modulating the lung's response to injury, particularly in the context of inflammation and fibrosis. nih.govresearchgate.net GHRH-R antagonists have demonstrated potent anti-inflammatory and anti-fibrotic effects in preclinical models, such as bleomycin-induced lung injury. nih.govtechlinkcenter.orgnih.gov

The mechanisms underlying these effects are multifaceted. The GHRH-R antagonist MIA-602 has been shown to inhibit several key pro-inflammatory signaling pathways, including p21-activated kinase 1 (PAK1), signal transducer and activator of transcription 3 (STAT3), nuclear factor-kappa B (NF-κB), and ERK. nih.govnih.govtechlinkcenter.org By blocking these pathways, the antagonist can reduce the production of inflammatory mediators. tandfonline.comnih.gov Furthermore, studies have revealed that MIA-602 significantly suppresses multiple genes associated with the cellular immune response, including those involved in T-cell differentiation, activation, and cytokine production, further highlighting its capacity to modulate lung inflammation. nih.gov This reduction in both inflammation and fibrosis underscores the therapeutic potential of targeting the GHRH receptor in pulmonary diseases. nih.govtechlinkcenter.orgnih.gov

Ovarian Function and Granulosa Cell Differentiation

Emerging evidence indicates that the GHRH system is also active within the ovary, suggesting a direct role in regulating ovarian function. nih.govpnas.org The GHRH gene and its peptide product have been identified in the rat ovary, pointing to a local, paracrine or autocrine system. nih.gov

Research on granulosa cells from immature, estrogen-treated rats has shown that these cells possess receptors that bind GHRH. oup.com In cultured granulosa cells, GHRH was found to:

Stimulate the formation of cyclic adenosine monophosphate (cAMP). oup.com

Potentiate follicle-stimulating hormone (FSH)-induced cAMP production. oup.com

Amplify FSH-induced progesterone (B1679170) biosynthesis, aromatase activity, and the formation of luteinizing hormone (LH) receptors. oup.com

These findings demonstrate that GHRH acts as a potent agonist in the ovary, likely through a common receptor shared with Vasoactive Intestinal Peptide (VIP), to promote the differentiation of granulosa cells. oup.com This local action suggests that GHRH can directly contribute to follicular maturation by modulating the stimulatory effects of FSH on granulosa cell function. oup.com

Interactions with the Immune System (Mechanistic Studies)

The GHRH axis has a complex and significant interaction with the immune system. Lymphocytes and other immune cells express GHRH and its receptors, indicating that they are direct targets for GHRH signaling. particlepeptides.comresearchgate.net

Mechanistic studies reveal that GHRH signaling can promote the differentiation of T helper 17 (Th17) cells, a subset of T cells that play a critical role in autoimmune inflammation. frontiersin.orgnih.gov This process is mediated through the activation of the Janus kinase (JAK)-STAT3 pathway, where GHRH signaling increases the phosphorylation of STAT3, a key transcription factor for Th17 differentiation. nih.gov Consequently, enhancing GHRH signaling with agonists promotes Th17-mediated inflammation, while blocking it with antagonists or in cases of GHRH-R deficiency reduces it. nih.gov

Furthermore, administration of a GHRH analog to aging individuals has been shown to produce broad immune-enhancing effects. particlepeptides.com These effects include:

An increase in lymphocytes expressing the transferrin receptor (CD71), a marker of cell activation. particlepeptides.com

An increase in activated monocytes (CD14). particlepeptides.com

A significant rise in the total number of B cells. particlepeptides.com

Enhanced T cell functional responsiveness, evidenced by increased numbers of cells expressing the IL-2 receptor (CD25) and enhanced IL-2 secretion. particlepeptides.com

These findings illustrate that GHRH is a significant modulator of immune cell function, with the potential to influence both innate and adaptive immunity. particlepeptides.comfrontiersin.org

Emerging Roles in Aging and Longevity Pathways (e.g., GHRH-KO Mouse Models)

One of the most striking extrapituitary roles for GHRH has been revealed through studies on aging and longevity, primarily using GHRH gene knockout (GHRH-KO) mouse models. consensus.appnih.govsenescence.info These mice, which lack the ability to produce GHRH, exhibit a remarkable increase in lifespan. nih.govsenescence.info

| Parameter | Observed Effect in GHRH-KO Mice | Reference |

|---|---|---|

| Median Lifespan | Increased by 43-51% | nih.govsenescence.info |

| Maximum Lifespan | Increased by up to 33% (females) | nih.govsenescence.info |

This dramatic extension in longevity is accompanied by a delay in the onset of age-related physiological decline. consensus.app The GHRH-KO mice display a phenotype consistent with healthier aging, including:

Improved insulin sensitivity and alterations in glucose homeostasis. consensus.appnih.gov

Enhanced stress resistance. nih.gov

Reduced inflammation. consensus.app

Protection against age-related diseases like cancer and diabetes. consensus.app

The mechanisms behind this extended longevity are linked to major shifts in gene expression related to detoxification, stress resistance, and insulin signaling. nih.gov Interestingly, the lifespan-extending effects of the GHRH knockout are additive to those achieved through caloric restriction, suggesting that GHRH signaling influences aging through pathways that are at least partially distinct from those modulated by diet. nih.gov These findings establish the GHRH-KO mouse as a key model for understanding the hormonal regulation of aging and implicate the suppression of the GHRH/GH axis as a critical pathway in promoting longevity. consensus.appnih.govoup.com

Autocrine/Paracrine Function as a Growth Factor in Peripheral Tissues

While the primary role of hypothalamic Somatotropin Releasing Hormone (SRH), also known as Growth Hormone-Releasing Hormone (GHRH), is to stimulate the synthesis and release of Growth Hormone (GH) from the anterior pituitary gland, a growing body of evidence reveals its significant physiological roles in extrapituitary tissues. nih.govwikipedia.orgnih.gov The expression of GHRH and its receptors, including splice variants, has been identified in a diverse array of peripheral cells and tissues, where it functions locally as an autocrine or paracrine growth factor. wikipedia.orgnih.govmiami.edu This local activity involves the stimulation of cell proliferation, survival, and differentiation, as well as the inhibition of apoptosis, independent of the pituitary GH/hepatic Insulin-like Growth Factor-I (IGF-I) axis. nih.govnih.gov

The discovery of GHRH and its receptor splice variants, such as SV1, in various peripheral tissues has expanded the understanding of this neuropeptide's function beyond its neuroendocrine role. nih.govnih.gov These local systems are implicated in physiological processes like tissue repair and immune regulation, and pathologically in the proliferation of cancer cells. nih.govmiami.edunih.gov The GHRH produced in these tissues can act on the same cells that produce it (autocrine) or on adjacent cells (paracrine) to modulate cellular activities. nih.govnih.gov

Detailed Research Findings in Peripheral Tissues

Research has demonstrated the presence and functional significance of a local GHRH system in several peripheral tissues.

Wound Healing: GHRH plays a role in tissue repair and wound healing by acting on fibroblasts. nih.gov Studies have shown that fibroblasts express splice variants of the GHRH receptor (SV1). nih.gov GHRH and its agonists stimulate the proliferation and migration of fibroblasts, which are crucial for the formation of granulation tissue and wound closure. nih.gov The endogenous GHRH produced by fibroblasts may regulate their own activity and that of other cells involved in the healing process. nih.gov This suggests that GHRH has a direct effect on cells associated with wound repair. nih.gov

Immune System: The immune system is another site of extrapituitary GHRH activity. Lymphocytes have been shown to synthesize and release a biologically active GHRH-like peptide and express GHRH receptors. particlepeptides.comoup.com This suggests that GHRH can act as a local regulator of immune function. nih.gov Studies have indicated that GHRH can enhance immune cell function, including the activation of T cells, B cells, and monocytes. particlepeptides.comoup.com For instance, GHRH expression is found in peripheral blood mononuclear cells (PBMCs), with higher levels in monocytes. researchgate.net

Reproductive System: GHRH and its receptors are expressed in various reproductive tissues. In the ovary, GHRH may play a role in follicular development and steroidogenesis. nih.govfrontiersin.org The presence of GHRH and its receptor in granulosa cells, theca cells, and oocytes suggests a direct regulatory function. encyclopedia.pubmdpi.com Similarly, the placenta produces GHRH, which is thought to stimulate placental GH-like hormones, which in turn regulate the production of insulin-like growth factors (IGFs). nih.govnih.gov This placental GHRH system is crucial for maternal metabolic adaptations during pregnancy. nih.govoup.com

Cancer: Many types of cancer cells express GHRH and its receptors, creating an autocrine/paracrine stimulatory loop that promotes tumor growth. miami.edunih.gov The splice variant SV1 is frequently expressed in tumors and has been shown to possess ligand-independent proliferative effects. miami.edunih.gov This local GHRH signaling pathway has been identified in various cancers, including lung, prostate, and breast cancer. miami.edunih.govoup.com The presence of this system makes it a potential target for anticancer therapies using GHRH antagonists. nih.gov

Research Findings on GHRH Autocrine/Paracrine Functions

| Tissue/Cell Type | Receptor(s) Expressed | Observed Effects of Local GHRH Signaling | Key Findings |

|---|---|---|---|

| Fibroblasts (Skin) | SV1 (Splice Variant Receptor) | Stimulation of proliferation and migration. | GHRH and its agonists accelerate wound healing by directly acting on fibroblasts, promoting tissue repair. nih.govnih.gov |

| Immune Cells (Lymphocytes, Monocytes) | GHRH-R, SV1 | Enhanced proliferation and activation of T and B cells; increased monocyte activity. | A local GHRH system within the immune system contributes to immune regulation and response. nih.govparticlepeptides.comoup.com |

| Ovarian Cells (Granulosa, Theca, Oocytes) | GHRH-R | Regulation of follicular development, steroidogenesis, and oocyte maturation. | GHRH acts as a local factor in the ovary to support reproductive functions. nih.govfrontiersin.orgmdpi.com |

| Placenta | GHRH-R | Stimulation of placental GH and subsequently IGFs. | Placental GHRH is vital for maternal physiological adaptations to pregnancy. nih.govnih.govoup.com |

| Cancer Cells (e.g., Lung, Breast, Prostate) | GHRH-R, SV1 | Stimulation of cell proliferation and survival; inhibition of apoptosis. | An autocrine/paracrine GHRH loop promotes tumor growth, making it a therapeutic target. miami.edunih.govoup.com |

The following table summarizes the expression of GHRH and its receptor splice variant (SV1) in various normal mouse tissues, further supporting the widespread potential for autocrine/paracrine actions.

| Tissue | GHRH Expression | SV1 Expression |

|---|---|---|

| Heart | Positive | Positive |

| Colon | Positive | Positive |

| Lungs | Positive | Positive |

| Small Intestine | Positive | Positive |

| Stomach | Positive | Positive |

| Kidneys | Positive | Positive |

| Endometrium | Positive | Negative |

| Testis | Negative | Positive |

Data adapted from an immunohistochemical analysis of normal mouse tissues. nih.gov

Peptide Chemistry and Analog Design for Research Applications

Synthetic Methodologies for Somatotropin Releasing Hormone (1-43) and Analogs

The synthesis of Somatotropin Releasing Hormone (GHRH), also known as somatocrinin, and its analogs is a cornerstone of research into its physiological functions and therapeutic potential. The native human GHRH is a 44-amino acid peptide. gavinpublishers.com However, extensive research has demonstrated that the N-terminal 1-29 fragment retains the full biological activity of the parent molecule. nih.govpnas.org This has made the GHRH(1-29) sequence the primary template for the design of synthetic analogs. nih.gov

Solid-phase peptide synthesis (SPPS) is the predominant method for producing GHRH and its analogs. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. This method is highly efficient and allows for the incorporation of non-natural or modified amino acids at specific positions to enhance desired properties.

In some instances, a combination of solid-phase synthesis and enzymatic coupling has been employed. For example, a precursor, GRF(1-43)-OH, was prepared using solid-phase peptide synthesis, and then trypsin was used to catalyze the coupling of Leucinamide to the C-terminus to produce the full-length GRF(1-44)-NH2. nih.gov However, this method can be complicated by competing side reactions. nih.gov

The primary goals of synthesizing GHRH analogs are to improve their potency, metabolic stability, and receptor binding affinity. patsnap.com Native GHRH has a very short half-life in circulation due to rapid enzymatic degradation. nih.gov Therefore, a key focus of synthetic methodologies is to create analogs that are resistant to this breakdown, thereby prolonging their activity.

Structure-Activity Relationship (SAR) Studies of Somatotropin Releasing Hormone Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of GHRH analogs influences their biological activity. drugdesign.org These studies involve systematically modifying the amino acid sequence and observing the effects on properties such as receptor binding, signal transduction, and in vivo potency. The knowledge gained from SAR studies guides the rational design of more effective GHRH analogs. nih.govscience.gov

Early SAR studies established that the N-terminal region of GHRH is critical for its biological function. researchgate.net The first few amino acids are particularly important for receptor activation. For instance, the replacement of the second amino acid, Alanine, with a D-Alanine residue was a key modification that led to the development of more stable and potent agonists.

Key findings from SAR studies include:

N-terminal Modifications: The N-terminus is a primary site for enzymatic cleavage. Modifications at this end, such as the substitution of L-amino acids with D-amino acids (e.g., D-Ala at position 2), have been shown to significantly increase resistance to degradation by dipeptidyl peptidase-IV (DPP-IV). nih.gov N-methylation of the first amino acid, Tyrosine, is another strategy that enhances stability and potency. nih.govnih.govmiami.edu

Amino Acid Substitutions: Replacing specific amino acids within the peptide chain can have a profound impact on activity. For example, substituting Glycine at position 15 with Aminoisobutyric acid (Abu) and Methionine at position 27 with Norleucine (Nle) has been shown to improve stability and potency. pnas.org

C-terminal Modifications: The C-terminus of GHRH is also susceptible to degradation. Amidation of the C-terminus is a common modification that increases the half-life of the peptide. Further modifications, such as the addition of an agmatine (B1664431) moiety, have also been explored to enhance potency. nih.govnih.govmiami.edu

Conformational Effects: The three-dimensional structure of GHRH analogs is a key determinant of their activity. SAR studies have suggested that more compact structures are often associated with agonistic activity, while more extended conformations may lead to antagonistic properties. nih.gov

These SAR studies have been instrumental in the development of a wide range of GHRH analogs with tailored properties for research purposes.

Design and Characterization of Somatotropin Releasing Hormone Agonists for Research

GHRH agonists are analogs designed to mimic and, in many cases, enhance the effects of native GHRH. patsnap.com These molecules bind to and activate the GHRH receptor, stimulating the synthesis and release of growth hormone. nih.gov The development of potent and stable GHRH agonists has been a major focus of research, leading to the creation of compounds with significantly improved pharmacological profiles compared to the native peptide. researchgate.net

The quest for more potent GHRH agonists has led to the synthesis of numerous analogs with strategic modifications. A notable series of potent agonists includes the "JI" and "MR" series of compounds. nih.govnih.gov These analogs incorporate several key modifications that collectively enhance their activity.

For example, the analog JI-38 served as a template for the development of even more potent compounds. nih.govnih.govmiami.edu Modifications to JI-38, such as the replacement of Dat at position 1 with N-Me-Tyr, resulted in analogs like MR-356, MR-361, and MR-367, which demonstrated improved potencies. nih.govnih.govmiami.edu

Further enhancements in potency were achieved through modifications at both the N- and C-termini. Analogs such as MR-403, MR-406, MR-409, and MR-410, which feature an N-Me-Tyr at position 1 and an Arg-NHCH3 at the C-terminus, have been reported to be among the most potent GHRH agonists developed to date. nih.govnih.govmiami.edu Some of these analogs are reported to be over 100 times more active than human GHRH-(1-29)-NH2. patsnap.com

The development of these highly potent agonists has been driven by a desire to create research tools that can produce a sustained and robust stimulation of the GHRH receptor, allowing for a more detailed investigation of its downstream effects.

The enhanced activity of these potent GHRH agonists can be attributed to specific structural features that improve their interaction with the GHRH receptor and increase their resistance to degradation. nih.gov

Receptor Binding and Activation: The modifications incorporated into potent agonists are designed to optimize their fit within the GHRH receptor binding pocket. This enhanced binding affinity translates into a more robust activation of the receptor and its downstream signaling pathways, primarily the cyclic AMP (cAMP) pathway. patsnap.com The three-dimensional conformation of the agonist plays a critical role in this interaction, with more compact structures generally favoring an agonistic response. nih.gov

Resistance to Enzymatic Degradation: As previously mentioned, a major limitation of native GHRH is its rapid breakdown by enzymes. The strategic substitutions in potent agonists, such as D-amino acids at position 2 and N-methylation at position 1, effectively block the cleavage sites for these enzymes, leading to a longer circulating half-life and prolonged biological activity. nih.gov

The relationship between the specific structural modifications and the resulting increase in potency provides valuable insights into the molecular mechanisms of GHRH receptor activation.

Design and Characterization of Somatotropin Releasing Hormone Antagonists for Research

In contrast to agonists, GHRH antagonists are designed to block the action of native GHRH. nih.gov They achieve this by binding to the GHRH receptor without activating it, thereby preventing the binding of the natural ligand. mdpi.com The development of specific and potent GHRH antagonists has been crucial for investigating the physiological roles of GHRH and for exploring its potential as a therapeutic target in various diseases, including cancer. nih.govdibellainsieme.org

The first GHRH antagonist was developed by replacing the Alanine at position 2 with a D-Arginine. pnas.org This single substitution was sufficient to convert the peptide from an agonist to an antagonist. Since this initial discovery, numerous other GHRH antagonists have been synthesized with the goal of increasing their potency and duration of action.

A significant advancement in the development of GHRH antagonists came with the introduction of further modifications to the peptide backbone. These modifications include:

Acylation of the N-terminus: The addition of an acyl group, such as Phenylacetyl (PhAc), to the N-terminal Tyrosine has been shown to enhance antagonistic activity. pnas.org

Multiple Amino Acid Substitutions: A combination of substitutions at various positions has been found to be highly effective in producing potent antagonists. For example, the antagonist JV-1-36 incorporates a PhAc group at the N-terminus, a D-Arg at position 2, a p-chloro-Phenylalanine at position 6, an Arginine at position 9, an Aminoisobutyric acid at position 15, a Norleucine at position 27, a D-Arginine at position 28, and a Homoarginine at position 29. pnas.org This antagonist has demonstrated high and prolonged in vivo activity. pnas.org

These antagonists act as specific competitive inhibitors of the GHRH receptor, meaning they directly compete with endogenous GHRH for binding to the receptor. nih.gov The development of these powerful research tools has enabled a more precise dissection of the GHRH signaling pathway and its role in both normal physiology and disease states.

Strategies for Enhanced Receptor Binding Affinity and Protracted Action

The therapeutic utility of native peptides like somatotropin-releasing hormone (GHRH) is often limited by their short in-vivo half-life due to enzymatic degradation. mdpi.com Consequently, medicinal chemistry has focused on creating synthetic analogs with improved stability and a longer duration of action. mdpi.com Key strategies involve chemical modifications to increase resistance to proteolysis, enhance receptor binding affinity, and prolong circulation time. patsnap.comnih.gov

One primary approach is the substitution of natural L-amino acids with non-proteinogenic amino acids, such as D-amino acids or N-methylated amino acids, at sites susceptible to enzymatic cleavage. mdpi.compatsnap.comnih.gov This alteration of the peptide backbone enhances proteolytic stability. nih.gov For instance, replacing the arginine at position 29 with agmatine, its decarboxylated counterpart, has produced GHRH analogs with significantly higher potency and binding affinity for pituitary GHRH receptors. nih.gov Such modifications can result in analogs that are 45–96 times more potent in stimulating GH release than the native GHRH-(1-29)-NH₂ fragment. nih.gov

Other successful strategies include:

Backbone Modification : Inserting methyl-amino acids or β-amino acids can improve proteolytic stability. nih.gov N-methylation, for example, can increase resistance to enzymatic degradation by altering the peptide's conformation and hydrogen-bonding capacity. nih.gov

Side Chain Modification : Replacing natural amino acids with their analogs can improve binding affinity and target selectivity. nih.gov

Cyclization : This technique restricts the peptide's structure, which can enhance target interaction and cellular permeability. mdpi.com

Terminal Modifications : N-terminal acetylation and C-terminal amidation are common methods to protect against exopeptidases. acs.org

These modifications are designed to create a more stable and potent molecule, leading to a protracted pharmacodynamic profile. patsnap.com The development of long-acting GHRH analogs aims to reduce the frequency of administration, which may improve therapeutic adherence. oup.com

Identification and Mechanism of Small-Molecule Antagonists

While peptide-based antagonists of the GHRH receptor (GHRHR) have been developed, their application can be limited by poor pharmacokinetic profiles and the need for injection. nih.govacs.org This has driven the search for non-peptide, small-molecule antagonists that can be orally administered. nih.govbohrium.com Until recently, no such compounds had been reported for the GHRHR. nih.govacs.org

The identification of the first non-peptide GHRHR antagonists was achieved through a structure-based drug discovery approach. nih.govnih.gov This process involved:

Homology Modeling : A structural model of the GHRHR's seven-transmembrane (7TMD) domain was created using the known structure of the human glucagon (B607659) receptor as a template. nih.govacs.org

Virtual Screening : A pharmacophore model was generated based on the chemical features of the orthosteric binding pocket of the GHRHR model. nih.govacs.org This model included features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.govacs.org

In Vitro Validation : The identified compounds were then tested in vitro for their ability to inhibit GHRH-induced signaling. nih.govresearchgate.net The primary mechanism of GHRH action is the stimulation of cyclic adenosine (B11128) monophosphate (cAMP) production. nih.govacs.org Therefore, the effectiveness of potential antagonists was measured by their ability to block this GHRH-induced cAMP accumulation. nih.govacs.org

Several of the novel small-molecule compounds identified were able to inhibit GHRH-induced cAMP generation. acs.orgnih.gov The proposed mechanism of action for these antagonists is the blockade of the 7TMD cavity, preventing the conformational changes necessary for receptor activation by the native GHRH peptide. acs.org These compounds are thought to interact with key residues within the orthosteric pocket, thereby functioning as competitive antagonists. nih.govacs.org

Structural Basis for Antagonist Function and Conformational Differences

The function of both peptide and small-molecule antagonists of the GHRH receptor is rooted in their specific structural interactions with the receptor, which differ significantly from those of agonists. The GHRH receptor, a Class B1 G protein-coupled receptor (GPCR), is activated when the N-terminus of the GHRH peptide binds within the receptor's transmembrane domain (TMD) pocket. nih.govup.ac.za

Peptide Antagonists: Studies comparing GHRH agonists and antagonists have revealed that their biological function is correlated with distinct structural conformations. nih.gov High-resolution trapped ion mobility spectrometry has shown that GHRH agonists tend to adopt more compact structures, which are necessary for receptor activation. nih.gov In contrast, GHRH antagonists, such as MIA-602 and MIA-690, exhibit more extended structural conformations. nih.gov It is proposed that these extended structures are crucial for binding to the receptor in a manner that prevents the conformational changes required for activation, thereby defining their antagonist function. nih.gov The presence of additional basic residues, like in the antagonist MIA-606, can promote these extended structures through intramolecular Coulombic repulsion. nih.gov

Small-Molecule Antagonists: The structural basis for the function of newly identified small-molecule GHRHR antagonists lies in their ability to occupy the orthosteric binding pocket within the 7TMD of the receptor. acs.org Computational modeling and docking studies suggest that these compounds bind to a cavity and interact with specific residues that are critical for receptor activation. nih.gov The binding of these small molecules is thought to physically block the interaction of the GHRH peptide's N-terminus with the TMD, thus inhibiting signal transduction. acs.org

Conformational Changes: Receptor activation by an agonist involves significant conformational changes. For Class B1 GPCRs, this includes a two-step binding model where the C-terminus of the peptide first engages the extracellular domain (ECD), followed by the insertion of the N-terminus into the TMD, triggering activation. nih.govnih.gov Antagonists function by preventing these activating conformational shifts. While peptide antagonists with extended conformations may bind differently across the ECD and TMD, small-molecule antagonists appear to work primarily by sterically hindering the final activation step within the TMD pocket. acs.orgnih.gov The inhibitory effect of some GHRH antagonists on tumor growth has been linked to their ability to induce conformational changes in the receptor that lead to different signaling outcomes or downregulation of the receptor itself. nih.gov

Advanced Research Methodologies and Animal Models in Somatotropin Releasing Hormone 1 43 Studies

In Vitro Experimental Models

In vitro models provide controlled environments to study the specific molecular and cellular effects of GHRH(1-43) and its analogs, free from the systemic complexities of a whole organism.